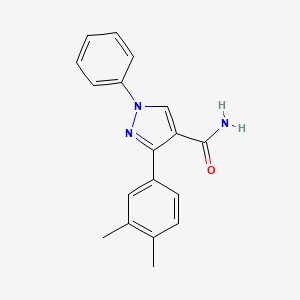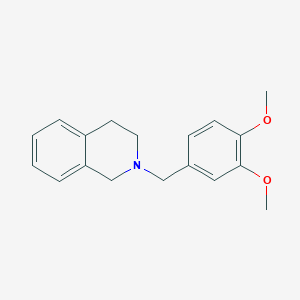
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPPC belongs to the class of pyrazole-based compounds and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also shown promising results in various scientific research applications, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to investigate the safety profile of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in vivo. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide to determine its optimal dosage and administration route. Furthermore, future studies can investigate the potential of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Finally, the development of new analogs of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide with improved solubility and potency can also be explored.
Conclusion:
In conclusion, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has the potential to be a useful tool for studying cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,4-dimethylphenylhydrazine and 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a white solid with a yield of approximately 70%. The purity of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-14(10-13(12)2)17-16(18(19)22)11-21(20-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOGJWDBBIYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)




![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)